4-(Aminomethyl)-1-benzylpiperidin-4-ol hydrochloride
CAS No.:
Cat. No.: VC17787457
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21ClN2O |
|---|---|
| Molecular Weight | 256.77 g/mol |
| IUPAC Name | 4-(aminomethyl)-1-benzylpiperidin-4-ol;hydrochloride |
| Standard InChI | InChI=1S/C13H20N2O.ClH/c14-11-13(16)6-8-15(9-7-13)10-12-4-2-1-3-5-12;/h1-5,16H,6-11,14H2;1H |
| Standard InChI Key | BHZDQAOWYPHXKX-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s molecular formula is C₁₃H₂₀N₂O·HCl, with a molecular weight of 220.31 g/mol for the base form and 293.23 g/mol for the dihydrochloride variant . Its structure comprises a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group, while a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom . The hydrochloride salt forms via protonation of the amine group, enhancing crystallinity and solubility.
Table 1: Key Physicochemical Properties
The SMILES notation for the dihydrochloride form is C1CN(CCC1(CN)O)CC2=CC=CC=C2.Cl.Cl, reflecting its benzylpiperidine backbone and chloride counterions . X-ray crystallography and NMR studies confirm the equatorial orientation of the hydroxyl and aminomethyl groups, which influence its stereochemical reactivity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol hydrochloride typically involves:
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Ring Formation: Cyclization of 6-benzyl-1-oxa-6-azaspiro octane under acidic conditions to generate the piperidine scaffold .
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Functionalization: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key Reaction:
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>95%). Purification steps include recrystallization from ethanol-water mixtures and chromatography. Recent advances in catalytic asymmetric synthesis have enabled enantioselective production, though racemic mixtures remain common due to cost constraints .
Pharmacological and Biomedical Applications
Antimalarial Research
The compound’s 4-(aminomethyl)piperidin-4-ol moiety has been leveraged in developing antiplasmodium agents. Analogs such as INE963 exhibit high cellular lipid efficiency (LipE > 6) and low hERG inhibition, reducing cardiac toxicity risks . In murine models, these derivatives achieved blood concentration profiles with > 1 µM and AUC > 5 µM·h following oral administration .
Table 2: Pharmacokinetic Comparison of Piperidine Analogs
| Analog | Plasmodium IC₅₀ (nM) | LipE | hERG IC₅₀ (µM) |
|---|---|---|---|
| 35 | 12 | 5.2 | >30 |
| 55 | 10 | 6.1 | >30 |
| 56 | 18 | 4.8 | 25 |
Data adapted from ACS Medicinal Chemistry Letters .
Neurological Applications
| Supplier | Quantity | Price (USD) |
|---|---|---|
| TRC | 50 mg | $90 |
| Matrix Scientific | 1 g | $452 |
| American Custom Chemicals | 5 mg | $495.59 |
Prices reflect the dihydrochloride form’s premium due to enhanced stability .
Future Directions and Challenges
Synthetic Chemistry
Efforts to reduce chiral center complexity and improve atom economy are ongoing. Photocatalytic C–H functionalization shows promise for greener synthesis.
Drug Development
While the 4-(aminomethyl)piperidin-4-ol scaffold is pharmacologically promising, its high polarity () limits blood-brain barrier penetration . Prodrug strategies or nanoparticle delivery systems may address this challenge.
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